Water-acetamide
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Overview
Description
Water-acetamide, also known as acetamide hydrate, is a compound formed by the combination of acetamide (CH₃CONH₂) and water (H₂O). Acetamide is an organic compound derived from acetic acid and is the simplest amide. It is a colorless, hygroscopic solid with a mousy odor and is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide can be synthesized in the laboratory by dehydrating ammonium acetate: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} ]
Alternatively, it can be obtained through the ammonolysis of acetylacetone under reductive amination conditions . Another method involves the reaction of acetonitrile with water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(O)NH}_2 ]
Industrial Production Methods
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile . These methods are efficient and yield high-purity acetamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
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Hydrolysis: : Acetamide undergoes hydrolysis in the presence of water to form acetic acid and ammonia: [ \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]
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Reduction: : Acetamide can be reduced to ethylamine using lithium aluminum hydride (LiAlH₄): [ \text{CH}_3\text{C(O)NH}_2 + 4\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
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Dehydration: : Acetamide can be dehydrated to form acetonitrile: [ \text{CH}_3\text{C(O)NH}_2 \rightarrow \text{CH}_3\text{CN} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Hydrolysis: Dilute acids or bases (e.g., HCl or NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Dehydration: Dehydrating agents such as phosphorus pentoxide (P₂O₅) are used.
Major Products
Hydrolysis: Acetic acid and ammonia.
Reduction: Ethylamine.
Dehydration: Acetonitrile.
Scientific Research Applications
Water-acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetamide involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with the amide group . This interaction helps maintain the structural integrity of biomolecules under different conditions.
Comparison with Similar Compounds
Similar Compounds
Formamide (HCONH₂): Similar in structure but has a lower melting point and is a liquid at room temperature.
Propionamide (CH₃CH₂CONH₂): Slightly larger molecule with similar solubility and reactivity.
Butyramide (CH₃CH₂CH₂CONH₂): Larger molecule with higher melting and boiling points.
Uniqueness
Water-acetamide is unique due to its high solubility in water and its ability to form hydrogen bonds, making it an excellent solvent and stabilizer in various applications .
Properties
CAS No. |
137647-89-3 |
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Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
acetamide;hydrate |
InChI |
InChI=1S/C2H5NO.H2O/c1-2(3)4;/h1H3,(H2,3,4);1H2 |
InChI Key |
UATOFRZSCHRPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.O |
Origin of Product |
United States |
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